molecular formula C6H12N2O B14911717 1-(1-Cyclopropylethyl)urea

1-(1-Cyclopropylethyl)urea

Cat. No.: B14911717
M. Wt: 128.17 g/mol
InChI Key: ALVRDJSKGZLKAF-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylethyl)urea is a urea derivative characterized by a cyclopropylethyl substituent attached to the urea backbone. Urea derivatives are widely utilized in pharmaceutical and agrochemical research due to their hydrogen-bonding capabilities and structural versatility. The cyclopropane ring in its structure may confer unique steric and electronic effects, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-cyclopropylethylurea

InChI

InChI=1S/C6H12N2O/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9)

InChI Key

ALVRDJSKGZLKAF-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Cyclopropylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 1-cyclopropylethylamine with an isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of 1-cyclopropylethylamine with potassium isocyanate in water, which is a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropylethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

1-(1-Cyclopropylethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylethyl)urea involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-ETHYL-1-(2-METHYLPHENYL)UREA (CAS 20722-63-8)

This compound shares a urea backbone but differs in substituents (ethyl and methylphenyl groups vs. cyclopropylethyl). Key distinctions include:

Property 1-ETHYL-1-(2-METHYLPHENYL)UREA 1-(1-Cyclopropylethyl)urea (Inferred)
Molecular Formula C₁₀H₁₄N₂O Likely C₆H₁₀N₂O (exact formula unresolved)
Hazards Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), respiratory tract irritation (H335) Data unavailable; cyclopropane may increase reactivity or toxicity risks
Stability Stable under recommended storage conditions Likely stable but potentially reactive due to strained cyclopropane ring
Applications Laboratory chemical, precursor in synthesis Presumed use in medicinal chemistry or agrochemical research

The methylphenyl group in 1-ETHYL-1-(2-METHYLPHENYL)UREA likely enhances lipophilicity compared to the cyclopropylethyl group, which may improve solubility in polar solvents.

Cyclopropane-Containing Analogues

1-(1-Cyclopropylethyl)piperidin-4-amine (CAS 1038972-85-8)

This amine derivative shares the cyclopropylethyl substituent but lacks the urea functional group. Key differences:

Property 1-(1-Cyclopropylethyl)piperidin-4-amine This compound
Molecular Formula C₁₀H₂₀N₂ Likely C₆H₁₀N₂O
Hazards No hazard data available Not determined
Applications Discontinued lab reagent Potential research intermediate

1-(1-Cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 926215-72-7)

This heterocyclic compound features a cyclopropylethyl group attached to a pyrazolo-pyridine scaffold. While structurally distinct, it highlights the role of cyclopropane in modulating physicochemical properties:

Property Pyrazolo-pyridine Derivative This compound
Hazards General warnings (H303+H313+H333) Likely similar handling precautions
Applications Synthetic intermediate in drug discovery Presumed analogous applications

The cyclopropylethyl group in both compounds may enhance membrane permeability in biological systems.

Key Research Findings and Limitations

  • Hazard Profiles : Substituted ureas like 1-ETHYL-1-(2-METHYLPHENYL)UREA exhibit moderate toxicity (oral, dermal), suggesting that this compound may require similar safety protocols .
  • Reactivity : Cyclopropane rings are prone to ring-opening reactions under acidic or oxidative conditions, which could influence the stability of this compound during synthesis .
  • Data Gaps: No direct toxicity or stability data exists for this compound in the provided evidence, necessitating further experimental validation.

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